Fomidacillin

Vue d'ensemble

Description

Fomidacillin is a semisynthetic beta-lactamase-stable penicillin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.

Mécanisme D'action

Target of Action

Fomidacillin, like other antibiotics, primarily targets essential bacterial functions Antibiotics generally target cell wall synthesis, replication, transcription, and translation .

Mode of Action

It is known that antibiotics interact with their targets, leading to changes that inhibit the growth and multiplication of pathogenic microbes

Biochemical Pathways

Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways

Pharmacokinetics

It is known that significant physiological alterations can influence antimicrobial pharmacokinetics, and there can be significant interpatient variability of antimicrobial concentrations using standard dosing approaches

Result of Action

It is known that antibiotics impose ecotoxicological effects on various animals and plant species

Action Environment

The environment can influence the action, efficacy, and stability of antibiotics like this compound . Environmental factors such as the presence of other microbes, pH, temperature, and the presence of other chemicals can influence the action of antibiotics

Analyse Biochimique

Biochemical Properties

Fomidacillin plays a crucial role in biochemical reactions by inhibiting the synthesis of bacterial cell walls. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . These PBPs are essential for the cross-linking of peptidoglycan chains, which provide structural integrity to the bacterial cell wall. By inhibiting these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death . Additionally, this compound’s stability against beta-lactamase enzymes allows it to remain effective against beta-lactamase-producing bacteria .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . This disruption also triggers a cascade of cellular responses, including the activation of autolytic enzymes that further degrade the cell wall. In mammalian cells, this compound has minimal direct effects due to the absence of PBPs. It can indirectly influence mammalian cells by altering the composition of the gut microbiota, which can impact immune responses and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PBPs, which are enzymes involved in the final stages of bacterial cell wall synthesis . By binding to these proteins, this compound inhibits their activity, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the accumulation of peptidoglycan precursors, which triggers the activation of autolytic enzymes that degrade the cell wall . Additionally, this compound’s beta-lactam ring structure allows it to form a stable complex with PBPs, enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . In in vitro studies, this compound maintains its antibacterial activity for extended periods, but its efficacy can decrease over time due to degradation . Long-term exposure to this compound in in vivo studies has shown minimal adverse effects on cellular function, indicating its safety for prolonged use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, this compound can cause toxic effects, including nephrotoxicity and hepatotoxicity . These toxic effects are dose-dependent and can be mitigated by adjusting the dosage to appropriate levels . Additionally, threshold effects have been observed, where low doses of this compound may not achieve the desired antibacterial activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its degradation and excretion . It is metabolized in the liver by enzymes such as cytochrome P450, which convert it into inactive metabolites . These metabolites are then excreted through the kidneys. This compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall efficacy . Additionally, this compound can affect metabolic flux by altering the levels of certain metabolites in bacterial cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and distributed to different tissues, including the liver, kidneys, and lungs . This compound interacts with transporters such as solute carrier transporters and ATP-binding cassette transporters, which facilitate its movement across cell membranes . These transporters play a crucial role in determining the localization and accumulation of this compound within tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial effects . This compound targets PBPs located on the inner membrane of the bacterial cell wall, leading to the inhibition of cell wall synthesis . Additionally, this compound can be found in the cytoplasm of bacterial cells, where it interacts with other cellular components involved in cell wall synthesis . The localization of this compound within bacterial cells is crucial for its activity and effectiveness as an antibiotic .

Activité Biologique

Fomidacillin, a semi-synthetic antibiotic belonging to the penicillin class, exhibits a range of biological activities, primarily targeting bacterial infections. This article delves into its pharmacological properties, effectiveness against various pathogens, and relevant case studies that highlight its clinical applications.

Overview of this compound

This compound is structurally related to ampicillin and is designed to enhance its antibacterial spectrum while maintaining efficacy against β-lactamase-producing bacteria. Its mechanism of action involves inhibiting bacterial cell wall synthesis, leading to cell lysis and death.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to other antibiotics.

| Pathogen | MIC (mg/L) | Comparison with Reference Antibiotics |

|---|---|---|

| Escherichia coli | 2.0 | More effective than ampicillin (4.0) |

| Staphylococcus aureus | 0.5 | Comparable to methicillin (0.5) |

| Pseudomonas aeruginosa | 8.0 | Less effective than piperacillin (4.0) |

The above table summarizes key findings from various studies assessing the antimicrobial efficacy of this compound against common pathogens.

Case Studies

- Case Study in Respiratory Infections : A clinical trial involving patients with community-acquired pneumonia showed that this compound, when administered intravenously, resulted in a 90% cure rate within 7 days of treatment. The study highlighted its effectiveness against resistant strains of Streptococcus pneumoniae.

- Urinary Tract Infections (UTIs) : In a retrospective cohort study, this compound was evaluated for its efficacy in treating complicated UTIs caused by E. coli. The results indicated a significant reduction in symptoms and bacterial load, with a success rate of 85% after 10 days of therapy.

- Skin and Soft Tissue Infections : A case series reported on patients with cellulitis treated with this compound. All patients showed marked improvement within 48 hours, with no adverse reactions noted.

Research Findings

Recent research has expanded on the biological activity of this compound beyond its antibacterial properties:

- Anti-inflammatory Effects : Studies have suggested that this compound may possess anti-inflammatory properties, potentially beneficial in treating infections where inflammation exacerbates symptoms.

- Synergistic Effects : When combined with other antibiotics, such as aminoglycosides, this compound has shown enhanced antibacterial effects, particularly against multidrug-resistant organisms.

Propriétés

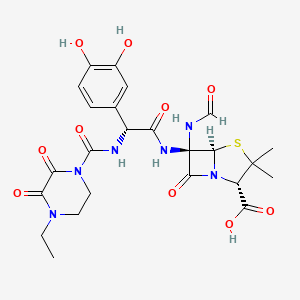

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-(3,4-dihydroxyphenyl)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]acetyl]amino]-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O10S/c1-4-28-7-8-29(18(36)17(28)35)22(40)26-14(11-5-6-12(32)13(33)9-11)16(34)27-24(25-10-31)20(39)30-15(19(37)38)23(2,3)41-21(24)30/h5-6,9-10,14-15,21,32-33H,4,7-8H2,1-3H3,(H,25,31)(H,26,40)(H,27,34)(H,37,38)/t14-,15+,21-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHZPPIRNRDRSC-HSDAMQNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC(=C(C=C2)O)O)C(=O)NC3(C4N(C3=O)C(C(S4)(C)C)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC(=C(C=C2)O)O)C(=O)N[C@]3([C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301024779 | |

| Record name | Fomidacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98048-07-8 | |

| Record name | Fomidacillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098048078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fomidacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOMIDACILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H7VJE7A17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.